molecular formula C17H23F2NO4 B1397859 Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate CAS No. 851314-55-1

Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate

Cat. No.: B1397859
CAS No.: 851314-55-1
M. Wt: 343.4 g/mol
InChI Key: QMSSIOMZIPGJDB-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate is a useful research compound. Its molecular formula is C17H23F2NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO4/c1-3-23-15(21)10-11-20(12-14-8-6-5-7-9-14)13-17(18,19)16(22)24-4-2/h5-9H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSSIOMZIPGJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)CC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732034
Record name Ethyl N-benzyl-N-(3-ethoxy-2,2-difluoro-3-oxopropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851314-55-1
Record name Ethyl N-benzyl-N-(3-ethoxy-2,2-difluoro-3-oxopropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of activated zinc dust (4.13 g, 63.2 mmol) in dry THF (100 mL) under argon was added TMS-Cl (3.60 g, 4.24 mL, 33.2 mmol). After 10 minutes ethyl bromodifluoroacetate (7.05 g, 4.49 mL, 34.7 mmol) was added slowly, whereby the temperature was kept below 30° C. (cooling with a waterbath). Then a solution of 3-(benzotriazol-1-ylmethyl-benzyl-amino)-propionic acid ethyl ester (10.69 g, 31.6 mmol) in dry THF (100 mL) was added. The exothermic reaction was kept between 20 and 25° C. with a waterbath. The reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was poured on 5% aqueous NaHCO3 solution and filtered over dicalite. The filtrate was extracted three times with ethyl acetate. The organic layers were washed with water and 1 N HCl, then dried over Na2SO4, filtered and the solvents were evaporated. The residue was purified by flash chromatography (silica gel, 100 g, 0% to 50% EtOAc in heptane) to give the title compound as colorless liquid (10.78 g, 99%).
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
4.49 mL
Type
reactant
Reaction Step Two
Quantity
10.69 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.13 g
Type
catalyst
Reaction Step Five
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 1H-benzotriazole (2.38 g) in methanol (20 mL) were added ethyl N-benzyl-β-alaninate (4.14 g) and aqueous formaldehyde solution (37%, 2 mL) at room temperature. The reaction mixture was stirred overnight at room temperature, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give ethyl N-(1H-benzotriazol-1-ylmethyl)-N-benzyl-β-alaninate (5.60 g). To a mixture of zinc powder (1.74 g) in anhydrous THF (16 mL) was added chlorotrimethylsilane (1.58 g) under nitrogen atmosphere, and the mixture was stirred at room temperature for 10 min. To the reaction mixture was added ethyl bromodifluoroacetate (2.97 g) at room temperature, and then a solution of ethyl N-(1H-benzotriazol-1-ylmethyl)-N-benzyl-β-alaninate (4.50 g) in THF (8 mL) was added thereto at room temperature. The reaction mixture was stirred at room temperature for 18 hr, and added to water. The insoluble substance was removed by the filtration, and the filtrate was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give the title compound (3.23 g).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.74 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate
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Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate
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Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate
Reactant of Route 4
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Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-difluoropropanoate

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